molecular formula C15H16FN5O2S B4750019 N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4750019
M. Wt: 349.4 g/mol
InChI Key: CQYAJTMRKMUERU-UHFFFAOYSA-N
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Description

N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a fluorobenzyl group and a sulfonamide group

Properties

IUPAC Name

N-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN5O2S/c1-10-15(11(2)18-17-10)24(22,23)20-14-6-7-21(19-14)9-12-4-3-5-13(16)8-12/h3-8H,9H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYAJTMRKMUERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)NC2=NN(C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The fluorobenzyl group is introduced via a nucleophilic substitution reaction using 3-fluorobenzyl bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

Chemistry

In chemistry, N4-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development .

Medicine

In medicine, N4-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a promising lead compound for the development of new pharmaceuticals .

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of N4-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The fluorobenzyl group allows for strong binding to hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a pyrazole ring, fluorobenzyl group, and sulfonamide group. This unique structure allows for specific interactions with biological targets and provides distinct chemical reactivity compared to similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.